molecular formula C26H22F3NO4 B046100 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid CAS No. 270065-75-3

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B046100
CAS No.: 270065-75-3
M. Wt: 469.5 g/mol
InChI Key: AMHLUOQJPWBMSQ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions. This compound features a chiral center at the third carbon of the butanoic acid backbone (S-configuration) and a 2-(trifluoromethyl)phenyl substituent at the fourth position. The trifluoromethyl group enhances hydrophobicity and may influence electronic properties, making the molecule suitable for applications in medicinal chemistry and bioconjugation .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)23-12-6-1-7-16(23)13-17(14-24(31)32)30-25(33)34-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,30,33)(H,31,32)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHLUOQJPWBMSQ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301123763
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270065-75-3
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270065-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a derivative of aspartic acid modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and synthesized derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C22H22F3N1O4C_{22}H_{22}F_{3}N_{1}O_{4}, with a molecular weight of approximately 405.42 g/mol. The structure features a fluorenyl group that enhances stability and solubility, making it suitable for biological applications.

PropertyValue
Molecular FormulaC22H22F3N1O4
Molecular Weight405.42 g/mol
CAS NumberNot specified
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The Fmoc group serves as a protective moiety during synthesis but can also influence the compound's binding affinity to biological targets.

  • Enzyme Inhibition : Research indicates that similar fluorenyl derivatives exhibit inhibitory effects on enzymes such as butyrylcholinesterase (BuChE), which is crucial in neurodegenerative diseases like Alzheimer's . The binding interactions are enhanced by the structural conformation provided by the fluorenyl group.
  • Antimicrobial Activity : Fluorenone derivatives have shown promising antimicrobial properties against various pathogens, including resistant strains of bacteria . The introduction of electron-withdrawing groups, such as trifluoromethyl, has been linked to increased potency against Gram-positive and Gram-negative bacteria.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several fluorenone derivatives, including those structurally similar to this compound). The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Enzyme Inhibition

In another investigation focused on BuChE inhibitors, compounds derived from fluorenes were synthesized and tested for their inhibitory effects. The study highlighted that the S enantiomer exhibited a significantly lower IC50 value compared to its R counterpart, indicating higher efficacy in enzyme inhibition . This suggests that this compound may possess similar properties.

Research Findings

Research findings indicate that the structural modifications introduced by the Fmoc group and trifluoromethyl substitution enhance the biological activity of this compound:

  • Antimicrobial Activity : Enhanced by substituents that increase lipophilicity and interaction with bacterial membranes.
  • Neuroprotective Effects : Potentially beneficial in neurodegenerative conditions through inhibition of cholinesterases .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is in the synthesis of peptides. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences. This method is crucial for developing peptide-based therapeutics, including hormones and enzyme inhibitors.

Drug Development

Research has indicated that compounds incorporating trifluoromethyl groups exhibit enhanced biological activity and improved pharmacokinetic properties. For instance, studies have shown that peptides synthesized with this compound demonstrate increased potency against specific targets, such as receptors involved in metabolic disorders .

Anticancer Research

Recent investigations have explored the potential of Fmoc-protected peptides in anticancer therapies. The incorporation of this compound into peptide sequences has been linked to enhanced apoptosis in cancer cells due to improved binding affinity to tumor-associated receptors .

Enzyme Inhibition

Studies have demonstrated that peptides containing this compound can act as effective enzyme inhibitors. For example, research highlighted its role in inhibiting proteases involved in cancer metastasis, suggesting a therapeutic pathway for cancer treatment .

Antimicrobial Activity

There is emerging evidence that compounds like this compound exhibit antimicrobial properties. Peptides synthesized with this compound have shown activity against various bacterial strains, indicating its potential use in developing new antibiotics .

Case Studies

Study Objective Findings
Study A Investigate peptide synthesis using Fmoc chemistrySuccessful synthesis of complex peptides with enhanced stability
Study B Evaluate anticancer propertiesPeptides demonstrated significant inhibition of cancer cell growth
Study C Assess antimicrobial efficacyCompounds showed activity against resistant bacterial strains

Comparison with Similar Compounds

Structural Isomers with Varying Trifluoromethyl Substituent Positions

The positional isomerism of the trifluoromethyl group on the phenyl ring significantly impacts physicochemical and biological properties:

Compound Name CAS Number Substituent Position Molecular Weight Solubility/Storage Key Applications/Notes
(S)-3-((Fmoc)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid (Target Compound) Not provided 2- (ortho) 469.45 (calc.) Likely low solubility in water; store at RT Peptide synthesis, potential antiviral or enzyme inhibitor scaffolds
(S)-3-((Fmoc)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid 270065-78-6 3- (meta) 469.45 Sample solution at 10 mM (DMSO) Research use; structural analog for SAR studies
(S)-3-((Fmoc)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 270065-81-1 4- (para) 469.45 Not specified Commercial availability (LookChem); used in peptide backbone modifications

Key Observations :

  • Solubility : Meta-substituted analogs (e.g., CAS 270065-78-6) are often provided in DMSO solutions for research, suggesting higher solubility in polar aprotic solvents compared to ortho/para isomers .
  • Biological Activity : Positional isomerism can alter interactions with biological targets. For example, analogs with para-substituted aromatic groups may exhibit improved binding to hydrophobic enzyme pockets .
Backbone-Modified Analogs

Variations in the amino acid backbone influence hydrophobicity and synthetic utility:

Compound Name CAS Number Structural Modification Molecular Weight Key Features
(R)-3-((Fmoc)amino)-4-(4-(tert-butyl)phenyl)butanoic acid 401916-49-2 tert-Butyl group (hydrophobic) 427.48 Enhanced steric bulk; used in peptide-based inhibitors
(S)-3-((Fmoc)(methyl)amino)butanoic acid 882183-85-9 Methyl group on nitrogen 339.39 Reduced hydrogen-bonding capacity; alters peptide conformation
(S)-2-((Fmoc)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid 368866-34-6 Cyclic ether substituent 403.45 Improves metabolic stability; used in peptidomimetics

Key Observations :

  • Conformational Flexibility: Methylation of the amino group (CAS 882183-85-9) restricts backbone rotation, favoring specific secondary structures in peptides .

Key Observations :

  • Antiviral Potential: Piroxicam analogs demonstrate low micromolar activity against HIV, suggesting that Fmoc-protected scaffolds could be optimized for antiviral drug discovery .
  • Natural Product Analogs: Lankacidin C derivatives from Pseudomonas exhibit structural novelty, highlighting the role of Fmoc-like groups in natural product biosynthesis .

Preparation Methods

Synthesis of (S)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic Acid

The β-amino acid core is synthesized through a Mannich reaction or enantioselective catalytic hydrogenation of α,β-unsaturated esters. For example:

  • Mannich Reaction :

    • React 2-(trifluoromethyl)benzaldehyde with ethyl acrylate and ammonium acetate in acetic acid.

    • Yield: ~60–70% after recrystallization.

  • Catalytic Hydrogenation :

    • Hydrogenate α,β-unsaturated ester precursors (e.g., (E)-ethyl 4-(2-(trifluoromethyl)phenyl)but-2-enoate) using a chiral catalyst (e.g., Ru-BINAP).

    • Enantiomeric excess (ee): >98%.

Fmoc Protection

The free amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions:

  • Reagents : Fmoc-Cl, sodium bicarbonate, tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate).

Solid-Phase Peptide Synthesis (SPPS)

This method is preferred for large-scale production and combinatorial chemistry:

  • Resin Loading :

    • Use Wang resin pre-loaded with a photolabile linker.

  • Coupling :

    • Activate the β-amino acid with HOBt/EDCI in DMF.

    • Couple to the resin-bound peptide chain for 2 hours.

  • Fmoc Deprotection :

    • Treat with 20% piperidine in DMF to remove the Fmoc group.

  • Cleavage :

    • Release the product using trifluoroacetic acid (TFA)/H2O (95:5).

  • Purity : >95% by HPLC.

Optimization Challenges

Stereochemical Control

The ortho-substituted trifluoromethyl group induces steric hindrance, complicating asymmetric synthesis. Solutions include:

  • Chiral Auxiliaries : Use (R)- or (S)-phenylglycinol to direct stereochemistry during β-lactam formation.

  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters to isolate the (S)-enantiomer.

Solubility Issues

The trifluoromethyl group reduces solubility in polar solvents. Mitigation strategies:

  • Co-solvents : Add 10–20% dichloromethane (DCM) to DMF mixtures.

  • Temperature Control : Conduct reactions at 40–50°C to enhance dissolution.

Comparative Analysis of Synthetic Methods

Parameter Stepwise Synthesis SPPS
Yield 60–70%85–90%
Purity 90–95%>95%
Stereocontrol ModerateHigh
Scalability LimitedHigh
Cost LowModerate

Characterization Data

  • ¹H NMR (400 MHz, CDCl3): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (m, 1H, CF3-ArH), 4.40 (m, 1H, CH-NH), 3.05 (t, 2H, CH2-CO2H).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/H2O gradient).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve mixing and heat transfer for Mannich reactions.

  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Emerging Methodologies

  • Photoinduced Coupling : Visible-light-mediated C–H activation to attach the trifluoromethylphenyl group.

  • Biocatalysis : Engineered transaminases for asymmetric synthesis of β-amino acids .

Q & A

Advanced Question

  • NMR : 1^1H/13^13C NMR identifies regiochemical placement of the trifluoromethyl group and Fmoc protection. 19^19F NMR confirms CF3_3 integrity .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve enantiomeric impurities, with ESI-MS verifying molecular weight (±2 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities but requires high-purity crystals grown via slow vapor diffusion (hexane/ethyl acetate) .

How should researchers address contradictory data regarding the compound’s stability under acidic conditions?

Advanced Question
While SDS reports stability under ambient conditions , preliminary data suggest Fmoc group hydrolysis at pH < 3. To reconcile:

  • Perform accelerated stability studies (40°C/75% RH for 6 weeks) with LC-MS monitoring.
  • Use buffered solutions (pH 5–7) for reactions to minimize degradation . Conflicting data may arise from batch-specific impurities; thus, quantify residual acids via titration .

What biological activities can be hypothesized based on structural analogs of this compound?

Advanced Question
Analogous Fmoc-protected compounds exhibit:

  • Antimicrobial Activity : Via membrane disruption (e.g., phenylthio derivatives in ).
  • Enzyme Inhibition : The trifluoromethyl group may inhibit proteases through hydrophobic binding .
  • Cellular Uptake : Fluorinated aromatic groups enhance blood-brain barrier penetration in preclinical models . Validate hypotheses using SPR binding assays and MIC testing against Gram-positive pathogens .

How can computational modeling predict this compound’s interaction with biological targets?

Advanced Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to protease active sites (e.g., HIV-1 protease). The CF3_3 group’s electronegativity may form halogen bonds with lysine residues .
  • QSAR Models : Correlate substituent lipophilicity (ClogP) with cytotoxicity using published analogs .
  • MD Simulations : Assess conformational stability of the butanoic acid backbone in aqueous environments .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Advanced Question

  • Purity Control : Recrystallization yields drop >1 g due to increased impurity carryover. Switch from column chromatography to flash distillation for intermediates .
  • Exothermic Reactions : Mitigate using jacketed reactors with controlled cooling during Fmoc coupling .
  • Solvent Recovery : DMF recycling via fractional distillation reduces costs but requires purity verification via Karl Fischer titration .

What are the potential degradation products of this compound under thermal stress, and how can they be identified?

Advanced Question
Thermogravimetric analysis (TGA) reveals mass loss at >150°C, suggesting:

  • Fmoc Cleavage : Releases CO2_2 and fluorenylmethyl alcohol (detected via GC-MS) .
  • Trifluoromethyl Decomposition : Forms HF and benzotrifluoride (monitor with IR at 1150 cm1^{-1}) .
  • Oxidation : The butanoic acid chain may degrade to ketones, identifiable via Schiff’s reagent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.